molecular formula C12H13N3O3S B5815907 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B5815907
M. Wt: 279.32 g/mol
InChI Key: ZOBQBSPDZKNQOV-UHFFFAOYSA-N
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Description

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by nitration and subsequent amide formation. The general synthetic route can be summarized as follows:

    Condensation: 2-aminobenzenethiol reacts with an aldehyde or ketone under acidic or basic conditions to form the benzothiazole ring.

    Nitration: The benzothiazole derivative is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Amide Formation: The nitrated benzothiazole is reacted with a suitable acylating agent, such as butanoyl chloride, in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), nitrating agents like nitric acid (HNO3).

Major Products Formed

    Reduction: 3-methyl-N-(6-amino-1,3-benzothiazol-2-yl)butanamide.

    Oxidation: this compound sulfoxide or sulfone.

    Substitution: Halogenated or further nitrated derivatives of the original compound.

Scientific Research Applications

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or electroluminescence.

Mechanism of Action

The mechanism of action of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can also interact with enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzothiazole
  • 6-nitrobenzothiazole
  • N-(2-benzothiazolyl)acetamide

Uniqueness

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is unique due to the presence of both a nitro group and a butanamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7(2)5-11(16)14-12-13-9-4-3-8(15(17)18)6-10(9)19-12/h3-4,6-7H,5H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBQBSPDZKNQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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